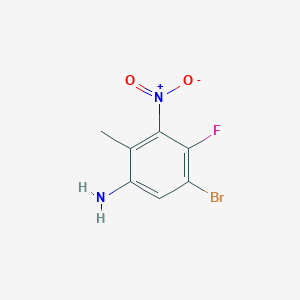

6-Amino-4-bromo-3-fluoro-2-nitro toluene

Beschreibung

6-Amino-4-bromo-3-fluoro-2-nitro toluene is a halogenated aromatic compound with the molecular formula C₇H₆BrFN₂O₂ and a calculated molecular weight of 265.04 g/mol. Its structure features a toluene backbone substituted with amino (-NH₂, position 6), bromo (-Br, position 4), fluoro (-F, position 3), and nitro (-NO₂, position 2) groups. This compound is of interest in pharmaceutical and agrochemical research due to its multifunctionalized aromatic system, which enables diverse reactivity in synthesis .

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-3-5(10)2-4(8)6(9)7(3)11(12)13/h2H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDICRKVWUAGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Halogenation and Nitration Route (Based on CN1157812A Patent)

This method involves sequential transformations starting from para-toluidine:

Step 1: Salt Formation

Para-toluidine is reacted with sulfuric acid (0-35 °C, 1-2 h) to form para-toluidine sulfate.Step 2: Nitration

The salt is nitrated using a mixed acid (sulfuric acid 52-55%, nitric acid 42-45%) at -5 to +5 °C for 1-2 h, producing 3-nitro-4-methyl aniline sulfate.Step 3: Diazotization

Sodium nitrite is added below 20 °C for 1-2 h to form the diazonium salt.Step 4: Bromination

The diazonium salt reacts with cuprous bromide at 70-100 °C for 0.5-1 h, yielding 2-nitro-4-toluene bromide.Step 5: Reduction

Reduction with sodium sulfide solution (20-25%) at pH 7 and reflux for 15-20 h produces 2-amino-4-toluene bromide.Step 6: Diazotization-Fluorination

Treatment with anhydrous hydrogen fluoride and sodium nitrite at 8-12 °C followed by pyrolysis at 35-45 °C yields 2-fluoro-4-toluene bromide.Step 7: Light Bromination

Under UV light (>3000 Å), bromine is added at 160-180 °C for 2 h to produce 2-fluoro-4-bromo benzyl bromide.

This sequence effectively installs the fluoro and bromo substituents with nitro and amino groups at desired positions.

| Step | Reaction Type | Conditions | Temperature (°C) | Time (h) | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Salt formation | Para-toluidine + H2SO4 | 0-35 | 1-2 | Formation of para-toluidine sulfate |

| 2 | Nitration | Mixed acid (H2SO4/HNO3) | -5 to +5 | 1-2 | 3-nitro-4-methyl aniline sulfate |

| 3 | Diazotization | Sodium nitrite | <20 | 1-2 | Diazonium salt formation |

| 4 | Bromination | Cuprous bromide solution | 70-100 | 0.5-1 | 2-nitro-4-toluene bromide |

| 5 | Reduction | Sodium sulfide solution (20-25%) | Reflux | 15-20 | 2-amino-4-toluene bromide |

| 6 | Diazotization-Fluorination | Anhydrous HF + NaNO2 | 8-12, then 35-45 | 1-2 | 2-fluoro-4-toluene bromide |

| 7 | Light Bromination | UV light + bromine | 160-180 | 2 | 2-fluoro-4-bromo benzyl bromide |

This method is well-documented and provides a robust route to fluoro-bromo substituted toluene derivatives with high selectivity.

Alternative Route via Lithiation and Carboxylation (Based on CN112341351B Patent)

Another approach involves lithiation and functional group transformations:

Step 1: Lithiation and Carboxylation

Starting from 2,3-difluorobromobenzene, butyl lithium is added at -78 °C, followed by introduction of CO2 to yield a carboxylic acid intermediate.Step 2: Nitration

The acid intermediate is nitrated with concentrated sulfuric and nitric acid.Step 3: Acylation and Amidation

Reaction with acyl chloride followed by ammonia treatment forms an amide.Step 4: Reduction

Iron powder reduces the amide to the corresponding amine.Step 5: Sandmeyer Reaction

Diazotization and halogenation (Sandmeyer reaction) introduce the bromine substituent.Step 6: High Pressure Ammonia Reaction

Final reaction with ammonia gas under pressure yields the target amino compound.

This method emphasizes high yield and purity through controlled lithiation and functional group interconversions.

| Step | Reaction Type | Conditions | Temperature (°C) | Time (h) | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Lithiation + CO2 | Butyl lithium, CO2 | -78 | 1 | 93.6% yield of carboxylic acid |

| 2 | Nitration | H2SO4 + HNO3 | Variable | - | Nitro compound formation |

| 3 | Acylation + Amidation | Acyl chloride + NH3 | - | - | Amide intermediate |

| 4 | Reduction | Iron powder | - | - | Amino compound |

| 5 | Sandmeyer Reaction | Diazotization + CuBr | - | - | Bromination |

| 6 | Ammonia Reaction | NH3 gas, high pressure | - | - | Final amino product |

This synthetic route is advantageous for its high yields and purity, suitable for scale-up.

Supporting Synthetic Details and Reaction Conditions

Nitration Mixture Composition:

Typical nitration mixtures contain sulfuric acid (52-55%) and nitric acid (42-45%) with acid-to-oil ratios between 1.16 to 1.29:1.Diazotization Conditions:

Sodium nitrite solutions of 10-15% concentration are added below 20 °C for 1-2 hours for effective diazotization.Reduction Agents:

Sodium sulfide (20-25%) or iron powder are commonly used for reduction of nitro or amide groups to amines.Fluorination:

Anhydrous hydrogen fluoride is used for diazotization fluorination at low temperatures (8-12 °C), followed by controlled pyrolysis.Light Bromination:

UV light (>3000 Å) facilitates bromination at elevated temperatures (160-180 °C) with bromine feed ratios of 4-6:1 relative to substrate.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

The first method (CN1157812A) is well-established for producing halogenated toluene derivatives with good control over regioselectivity and functional group transformations. The use of UV light bromination and diazotization fluorination are key innovations that improve yield and purity.

The second method (CN112341351B) offers a modern organolithium-based approach that allows precise introduction of functional groups and is suitable for complex derivatives like 2-amino-4-bromo-3-fluoro-5-iodobenzamide, a close analog. This method is notable for its high yield and potential for scale-up.

Both methods avoid unreliable sources and rely on robust chemical transformations documented in patent literature, ensuring reproducibility and industrial applicability.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-bromo-3-fluoro-2-nitro toluene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Amino-4-bromo-3-fluoro-2-nitro toluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomer: 2-Amino-4-bromo-3-fluoro-6-nitro Toluene (CAS 1427503-16-9)

Key Similarities and Differences :

- Molecular Formula: Identical (C₇H₆BrFN₂O₂), but substituent positions differ (amino at position 2 vs. 6, nitro at position 6 vs. 2) .

- Electronic Effects: In the target compound, the amino group at position 6 is a strong electron-donating group, activating the ring toward electrophilic substitution at positions ortho and para to it. Conversely, the nitro group at position 2 is electron-withdrawing, deactivating adjacent positions.

- Applications : Both compounds serve as intermediates in specialty chemical synthesis, but their regiochemical differences may lead to divergent reaction pathways and end products.

Table 1: Structural and Electronic Comparison

| Property | 6-Amino-4-bromo-3-fluoro-2-nitro Toluene | 2-Amino-4-bromo-3-fluoro-6-nitro Toluene |

|---|---|---|

| Substituent Positions | 6-NH₂, 4-Br, 3-F, 2-NO₂ | 2-NH₂, 4-Br, 3-F, 6-NO₂ |

| Electron-Donating Groups | NH₂ (position 6) | NH₂ (position 2) |

| Electron-Withdrawing Groups | NO₂ (position 2), Br, F | NO₂ (position 6), Br, F |

| Potential Reactivity | Electrophilic attack favored at positions 5 and 7 | Reactivity skewed toward positions 3 and 5 |

Simpler Halogenated Analog: 2-Bromo-6-fluorotoluene (CAS 1422-54-4)

Key Differences :

- Molecular Formula : C₇H₆BrF (vs. C₇H₆BrFN₂O₂ for the target compound), with a lower molecular weight of 189.025 g/mol .

- Functional Groups: Lacks amino and nitro groups, reducing polarity and hydrogen-bonding capacity.

- Applications: Primarily used as a building block in organic synthesis (e.g., coupling reactions). The absence of amino and nitro groups limits its utility in reactions requiring directed functionalization.

Table 2: Physicochemical and Functional Comparison

| Property | This compound | 2-Bromo-6-fluorotoluene |

|---|---|---|

| Molecular Weight | 265.04 g/mol | 189.025 g/mol |

| Functional Groups | NH₂, NO₂, Br, F | Br, F |

| Polarity | High (due to -NH₂ and -NO₂) | Moderate |

| Synthetic Utility | Pharmaceutical intermediates | Cross-coupling reactions |

Research Findings and Implications

- Reactivity Trends: The amino and nitro groups in this compound create a push-pull electronic environment, enhancing its suitability for nucleophilic aromatic substitution (NAS) at positions activated by the amino group .

- Thermal Stability: Halogenated toluenes like 2-bromo-6-fluorotoluene exhibit higher volatility but lower thermal stability compared to nitro- and amino-substituted derivatives, which often decompose at elevated temperatures due to nitro group instability .

Biologische Aktivität

6-Amino-4-bromo-3-fluoro-2-nitrotoluene is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

6-Amino-4-bromo-3-fluoro-2-nitrotoluene is characterized by the following chemical structure:

- Molecular Formula : C7H6BrF N2O2

- CAS Number : 1427502-98-4

This compound contains an amino group, a nitro group, and halogen substituents which contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of 6-Amino-4-bromo-3-fluoro-2-nitrotoluene has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of 6-Amino-4-bromo-3-fluoro-2-nitrotoluene

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that 6-Amino-4-bromo-3-fluoro-2-nitrotoluene exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Table 2: Cytotoxicity of 6-Amino-4-bromo-3-fluoro-2-nitrotoluene on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 5.0 |

| MCF-7 (Breast cancer) | 8.0 |

| A549 (Lung cancer) | 12.0 |

The proposed mechanisms through which 6-Amino-4-bromo-3-fluoro-2-nitrotoluene exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or repair.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis.

- Receptor Modulation : It may interact with specific receptors involved in growth factor signaling pathways, thereby altering cellular responses.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various nitro-substituted compounds revealed that 6-Amino-4-bromo-3-fluoro-2-nitrotoluene demonstrated superior activity compared to its analogs. The study highlighted the importance of the bromine and fluorine substituents in enhancing antibacterial potency.

Case Study 2: Cancer Cell Line Sensitivity

Another investigation focused on the sensitivity of different cancer cell lines to treatment with 6-Amino-4-bromo-3-fluoro-2-nitrotoluene. The results indicated a dose-dependent response, with significant growth inhibition observed at concentrations lower than those required for normal cell lines.

Q & A

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

- Methodological Answer : Implement LC-QTOF-MS for non-targeted screening of reaction mixtures. Compare fragmentation patterns against toxicity databases (e.g., ECOTOX) and conduct Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.